(4-Methoxyquinolin-2-yl)methanol
Description
(4-Methoxyquinolin-2-yl)methanol is a quinoline derivative featuring a methoxy (-OCH₃) group at position 4 and a hydroxymethyl (-CH₂OH) group at position 2. Quinoline scaffolds are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties . For instance, 4-methoxyquinoline derivatives are frequently utilized as intermediates in synthesizing receptor antagonists (e.g., Urotensin-II receptor antagonists) , highlighting the pharmacological relevance of this substitution pattern.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4-methoxyquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-6-8(7-13)12-10-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3 |
InChI Key |
XXWJSGLSCJRCSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyquinolin-2-yl)methanol typically involves the reaction of 4-methoxyquinoline with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the quinoline nitrogen attacks the electrophilic carbon of formaldehyde, followed by proton transfer and subsequent reduction to yield the methanol derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often employs continuous flow reactors to enhance yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reduction step, ensuring efficient conversion and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding quinoline aldehyde or quinoline carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form the corresponding quinoline amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinoline aldehyde or quinoline carboxylic acid.
- Reduction can produce quinoline amine.
- Substitution reactions can introduce halogens or other functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: (4-Methoxyquinolin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of complex molecular architectures.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a scaffold for the development of new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in treating diseases such as malaria and cancer. Its ability to interact with biological targets makes it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Methoxyquinolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. In medicinal applications, it may interact with DNA or proteins, disrupting cellular processes and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
The position of methoxy and hydroxymethyl groups on the quinoline ring significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Steric and Electronic Effects: The 4-methoxy group in the target compound may enhance electron density on the quinoline ring, improving binding to biological targets compared to 2-methoxy analogs .
- Hydrogen Bonding: Hydroxymethyl groups at position 2 (vs. 3 or 4) may alter hydrogen-bonding networks, as seen in crystal structures of related compounds (e.g., intramolecular C—H⋯O bonds in [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol) .
Physicochemical Properties
Comparative data on melting points, solubility, and crystallinity:
Insights :
- Quinoline derivatives with bulky substituents (e.g., cyclopropyl) exhibit complex crystal packing due to intermolecular hydrogen bonds, which may influence stability and formulation .
- Methoxy groups generally enhance solubility in organic solvents compared to non-polar substituents .
Biological Activity
(4-Methoxyquinolin-2-yl)methanol, a derivative of quinoline, has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-methoxyquinoline with formaldehyde in the presence of a reducing agent. Various synthetic pathways have been explored to optimize yield and purity, including catalytic hydrogenation and reductive amination techniques.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against E. coli and S. aureus | |
| 6-chloroquinoline | Antimicrobial | |
| 4-piperidone | Neuroactive |
In vitro assays have demonstrated that this compound inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, quinoline derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.025 | Induces apoptosis via mitochondrial pathway |
| 12c (combretastatin analog) | HCT-116 (colon cancer) | 0.010 - 0.042 | Tubulin polymerization inhibitor |
Mechanistic studies suggest that this compound induces reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.
Neurological Effects
Research indicates that quinoline derivatives may also exhibit neuroprotective effects. The interaction of this compound with neurotransmitter systems could influence cognitive functions and mood disorders:
| Compound | Effect | Reference |
|---|---|---|
| This compound | Potential modulation of neurotransmitter systems | |
| Methoxyphenol derivative | Antioxidant properties enhancing neuroprotection |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Cancer Cell Line Research
In another study focused on cancer treatment, this compound was tested against multiple cancer cell lines. Results showed that the compound effectively inhibited cell proliferation and induced apoptosis through a mitochondrial-dependent pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
